Cas no 17279-41-3 ((S)-1-(3,4-Dimethoxyphenyl)propan-2-amine)

17279-41-3 structure
Product Name:(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
CAS No:17279-41-3
Molecular Formula:C11H17NO2
Molecular Weight:195.258183240891
CID:139006
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine Properties
Names and Identifiers
-
- (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
- Benzeneethanamine,3,4-dimethoxy-a-methyl-,(aS)-
- (+)-1-(3,4-Dimethoxyphenyl)-2-aminopropane
- (S)-1-(3,4-DIMETHOXYPHENYL) 2-PROPANAMINE
- (S)-1-(3,4-Dimethoxyphenyl)-2-aminopropane
- (S)-2-(3,4-Dimethoxy-phenyl)-1-methyl-aethylamin
- (S)-2-(3,4-dimethoxy-phenyl)-1-methyl-ethylamine
- (S)-2-amino-1-(3,4-dimethoxyphenyl)propane
- (S)-3,4-Dimethoxyamphetamine
- AG-E-22142
- Benzeneethanamine,3,4-dimethoxy-a-methyl
- CTK4D4361
- Phenethylamine, 3,4-dimethoxy-a-methyl-, (S)-(+)- (8CI)
- SureCN3371646
- SCHEMBL3371646
- 3,4-Dma, (S)-
- DTXSID00455011
- AKOS022181231
- (alphaS)-3,4-Dimethoxy-alpha-methylbenzeneethanamine
- BENZENEETHANAMINE, 3,4-DIMETHOXY-.ALPHA.-METHYL-, (.ALPHA.S)-
- (.ALPHA.S)-3,4-DIMETHOXY-.ALPHA.-METHYLBENZENEETHANAMINE
- KAZPHAGSWZTKDW-QMMMGPOBSA-N
- 3,4-Dimethoxyamphetamine, (S)-
- PHENETHYLAMINE, 3,4-DIMETHOXY-.ALPHA.-METHYL-, (S)-(+)-
- (S)-1-(3,4-Dimethoxy-phenyl) 2-propanamine
- NS6LCF5HBU
- Phenethylamine, 3,4-dimethoxy-alpha-methyl-, (S)-(+)-
- (S)-3,4-dimethoxy-amphetamine
- 17279-41-3
- MFCD00671642
- UNII-NS6LCF5HBU
- (S)-1-(3,4-Dimethoxyphenyl)-2-propaneamine
- (S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine
- Benzeneethanamine, 3,4-dimethoxy-alpha-methyl-, (alphaS)-
- (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
- CHEMBL4059481
-
- InChIKey: KAZPHAGSWZTKDW-QMMMGPOBSA-N
- Inchi: 1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
- SMILES: O(C)C1=C(C=CC(=C1)C[C@H](C)N)OC
Computed Properties
- Exact Mass: 195.12601
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 4
- Monoisotopic Mass: 195.125928785g/mol
- Heavy Atom Count: 14
- Complexity: 163
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.2
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- LogP: 2.29380
- PSA: 44.48
- Refractive Index: 1.512
- Boiling Point: 289ºC at 760 mmHg
- Flash Point: 139.8 ºC
- Solubility: Slightly soluble (5.7 g/l) (25 º C),
- Density: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine Related Literature
-
Zhipan Zhang,Liangti Qu,Gaoquan Shi J. Mater. Chem., 2003,13, 2858-2860
-
Jean-Baptiste Sirven,Béatrice Sallé,Patrick Mauchien,Jean-Luc Lacour,Sylvestre Maurice,Gérard Manhès J. Anal. At. Spectrom., 2007,22, 1471-1480
-
Jie Lin,Tonghao Zhu,Minqiang Jia Chem. Commun., 2019,55, 4523-4526
-
Yong Yan,Stefan Henfling,Ning-Ning Zhang,Harald Krautscheid Chem. Commun., 2021,57, 10407-10410
-
Yuqing Li,Weijun Xiu,Kaili Yang,Qirui Wen,Lihui Yuwen,Zichao Luo,Xiaogang Liu,Dongliang Yang,Xiaoji Xie,Lianhui Wang Mater. Horiz., 2021,8, 1264-1271
-
Takahiro Soeta,Suguru Takashita,Yoko Sakata,Yutaka Ukaji Org. Biomol. Chem., 2016,14, 694-700
-
Yadong Liu,Zhen Fang,Long Kuai,Baoyou Geng Nanoscale, 2014,6, 9791-9797
-
Yuqing Chen,Shanshan Qiao,Yanhong Tang,Yi Du,Danyu Zhang,Wenjie Wang,Haijiao Xie,Chengbin Liu J. Mater. Chem. A, 2022,10, 25307-25318
-
M. Weiss,S. Waitz,R. Ellinghaus,T. Weller,R. Marschall RSC Adv., 2016,6, 79037-79042
Recommended suppliers
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
CN Supplier
Bulk
https://en.tautochem.com/

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent
http://www.100kes.com/en

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent
https://www.chem960.com/company/190540/
